6-Bromo-2,3-difluorobenzyl chloride
Description
6-Bromo-2,3-difluorobenzyl chloride (C₇H₄BrClF₂) is a halogenated aromatic compound featuring a benzyl chloride backbone substituted with bromine at position 6 and fluorine atoms at positions 2 and 3. Its SMILES notation is C1=CC(=C(C(=C1F)F)CCl)Br, and its InChIKey is AAWCDFVOFJSKFD-UHFFFAOYSA-N . The compound is also known as 1-bromo-2-(chloromethyl)-3,4-difluorobenzene. Benzyl halides like this are typically intermediates in synthesizing agrochemicals, pharmaceuticals, or polymers, leveraging their reactivity in nucleophilic substitution or coupling reactions.
Properties
IUPAC Name |
1-bromo-2-(chloromethyl)-3,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWCDFVOFJSKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CCl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-difluorobenzyl chloride typically involves the halogenation of 2,3-difluorotoluene. One common method includes the bromination of 2,3-difluorotoluene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of 6-Bromo-2,3-difluorobenzyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-difluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding benzyl derivatives.
Oxidation: The compound can be oxidized to form 6-Bromo-2,3-difluorobenzaldehyde or 6-Bromo-2,3-difluorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen, yielding less substituted benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Benzyl amines, benzyl alcohols, benzyl thiols.
Oxidation: 6-Bromo-2,3-difluorobenzaldehyde, 6-Bromo-2,3-difluorobenzoic acid.
Reduction: 2,3-Difluorobenzyl chloride, 6-Bromo-2,3-difluorotoluene.
Scientific Research Applications
6-Bromo-2,3-difluorobenzyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules that can act as enzyme inhibitors or receptor modulators.
Medicine: It is a precursor in the development of potential therapeutic agents, particularly in the field of oncology and infectious diseases.
Industry: The compound is employed in the manufacture of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-difluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine and bromine atoms on the benzene ring enhances the electrophilicity of the benzyl chloride moiety, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify existing ones.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substitution Patterns and Functional Groups
The following table summarizes key structural and synthetic differences between 6-bromo-2,3-difluorobenzyl chloride and related compounds:
Key Observations:
Functional Group Influence :
- Benzyl chlorides (e.g., the target compound) and bromides (e.g., 2,3-dichloro-6-fluorobenzyl bromide) are more reactive toward nucleophilic substitution than aldehydes due to the leaving-group ability of halides (-Cl, -Br) .
- Aldehydes (e.g., 6-bromo-2,3-difluorobenzaldehyde) are electrophilic at the carbonyl carbon, enabling condensation reactions (e.g., with hydrazides to form antimicrobial agents) .
Substituent Effects: Electron-Withdrawing Halogens: Bromine and fluorine atoms at positions 6, 2, and 3 enhance the electron-deficient nature of the aromatic ring, directing electrophilic attacks to specific positions. For example, fluorine’s strong inductive effect may deactivate the ring toward further substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
